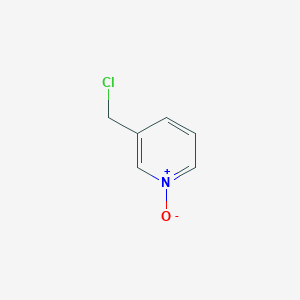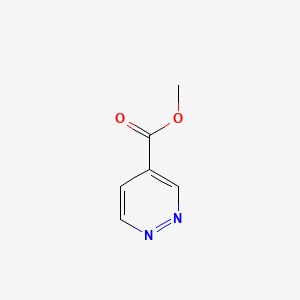
3-氯甲基-吡啶 1-氧化物
描述
“3-ChloroMethyl-pyridine 1-oxide” (also known as 3-(chloromethyl)pyridin-1-ium-1-olate) is a chemical compound with the CAS Number: 82401-08-9 . It has a molecular weight of 143.57 .
Synthesis Analysis
The synthesis of “3-ChloroMethyl-pyridine 1-oxide” involves two stages . In the first stage, 3-chloromethylpyridinium chloride reacts with sodium hydrogencarbonate in water at 0 degrees Celsius. In the second stage, the reaction occurs with peracetic acid and acetic acid in chloroform for 18 hours .
Molecular Structure Analysis
The molecular formula of “3-ChloroMethyl-pyridine 1-oxide” is C6H6ClNO .
Chemical Reactions Analysis
The chemical reactions involving “3-ChloroMethyl-pyridine 1-oxide” are complex and involve multiple stages . The reaction conditions involve the use of 3-chloromethylpyridinium chloride with sodium hydrogencarbonate in water at 0 degrees Celsius, followed by a reaction with peracetic acid and acetic acid in chloroform for 18 hours .
科学研究应用
胃酸相关疾病药物合成
3-氯甲基-吡啶 1-氧化物作为德克兰索拉唑合成的中间体,德克兰索拉唑是一种用于治疗胃食管反流病 (GERD) 和其他胃酸相关疾病的药物。2-氯甲基-4-甲磺酰基-3-甲基吡啶(一种关键中间体)的合成工艺的改进导致了一个更有效的工艺,减少了废物的产生 (Gilbile、Bhavani 和 Vyas,2017).
合成优化
该化合物已被用于优化合成工艺,例如 2-氯甲基-4-甲氧基-3,5-二甲基-吡啶的合成,展示了其在温和条件下化学合成中的多功能性 (Liang,2007).
催化和络合物形成
氢化和氧化中的催化
3-氯甲基-吡啶 1-氧化物参与半钳位配体和半夹心配合物的形成,这些配体和配合物在催化中很重要,特别是在酮的转移氢化和醇的氧化中 (Prakash 等人,2012).
金属配合物的配体合成
该化合物用于合成丙酰胺吡啶和吡啶 N-氧化物配体等配体。这些配体在定义与金属配合物的配位相互作用中至关重要,如吡啶 N-氧化物和 Tb(NO3)3 之间的相互作用 (Binyamin 等人,2007).
与镧系离子的配位化学
由 3-氯甲基-吡啶 1-氧化物合成的 2,6-双[(二苯膦酰基)甲基]吡啶 N-氧化物配体的三氟甲基修饰衍生物显示出与镧系离子的广泛配位化学,这对于理解金属-配体相互作用至关重要 (Pailloux 等人,2009).
安全和危害
The safety data sheet for a related compound, 3-(Chloromethyl)pyridine hydrochloride, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. Protective measures include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
未来方向
Research on pyridine derivatives, including “3-ChloroMethyl-pyridine 1-oxide”, is ongoing. The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization . This compound has numerous potential applications in various fields of research and industry, such as nuclear fuel reprocessing, analytical chemistry, and medicine.
作用机制
Target of Action
3-ChloroMethyl-pyridine 1-oxide, also known as 3-(chloromethyl)-1-oxidopyridin-1-ium, is a chemical compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This interaction results in the formation of a new Pd-C bond .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in various chemical syntheses .
Result of Action
The result of the action of 3-ChloroMethyl-pyridine 1-oxide is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in various chemical syntheses .
Action Environment
The action, efficacy, and stability of 3-ChloroMethyl-pyridine 1-oxide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a role, is known for its mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the action of this compound.
属性
IUPAC Name |
3-(chloromethyl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJYEZKDLOGBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500083 | |
| Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ChloroMethyl-pyridine 1-oxide | |
CAS RN |
82401-08-9 | |
| Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)


![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)







